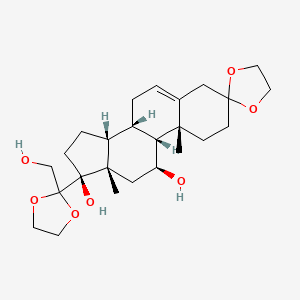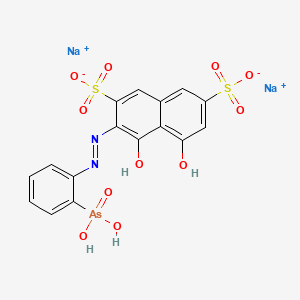
1-Naphthol-13C10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Naphthol-13C10 is a labeled variant of 1-naphthol, an organic compound with the molecular formula C10H7OH. The “13C10” denotes that the compound contains ten carbon atoms, each of which is the carbon-13 isotope. This labeling is particularly useful in various scientific studies, including those involving nuclear magnetic resonance (NMR) spectroscopy, as it allows for more precise tracking and analysis of the compound’s behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthol-13C10 can be synthesized through several methods. One common approach involves the nitration of naphthalene to produce 1-nitronaphthalene, which is then hydrogenated to form 1-naphthylamine. This intermediate is subsequently hydrolyzed to yield this compound . The reactions can be summarized as follows:
- Nitration: C10H8 + HNO3 → C10H7NO2 + H2O
- Hydrogenation: C10H7NO2 + 3H2 → C10H7NH2 + 2H2O
- Hydrolysis: C10H7NH2 + H2O → C10H7OH + NH3
Industrial Production Methods: In industrial settings, this compound can be produced using a similar approach but on a larger scale. The process involves the use of specialized equipment to handle the reagents and conditions required for each step, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthol-13C10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1,4-naphthoquinone.
Reduction: Partial reduction yields tetrahydro derivatives, while full hydrogenation produces fully saturated compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a rhodium catalyst is often used for full hydrogenation.
Substitution: Diazonium salts are used for electrophilic substitution reactions.
Major Products:
Oxidation: 1,4-naphthoquinone
Reduction: Tetrahydro derivatives and fully saturated compounds
Substitution: Diazo dyes and 4-amino-1-naphthol
Scientific Research Applications
1-Naphthol-13C10 has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various dyes and pharmaceuticals.
Biology: The labeled compound is employed in metabolic studies to trace the pathways and interactions of naphthol derivatives.
Medicine: It serves as a building block for the synthesis of drugs such as nadolol and sertraline.
Industry: this compound is used in the production of insecticides and other agrochemicals.
Mechanism of Action
The mechanism of action of 1-naphthol-13C10 involves its interaction with various molecular targets and pathways. In biological systems, it can undergo enzymatic oxidation to form reactive intermediates, which can then interact with cellular components. The compound’s hydroxyl group allows it to participate in hydrogen bonding and other interactions, influencing its reactivity and behavior in different environments .
Comparison with Similar Compounds
2-Naphthol: Differs by the position of the hydroxyl group on the naphthalene ring.
Phenol: A simpler aromatic compound with a single hydroxyl group attached to a benzene ring.
1-Aminonaphthalene: An amine derivative of naphthalene with similar reactivity but different functional groups.
Uniqueness: 1-Naphthol-13C10 is unique due to its isotopic labeling, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. This labeling allows for more precise studies of its behavior and interactions compared to its non-labeled counterparts .
Properties
IUPAC Name |
naphthalen-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7,11H/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCVRFUGPWSIIH-IIYFYTTLSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)[13CH]=[13CH][13CH]=[13C]2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.097 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2,7-Dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]oxirane](/img/structure/B1147311.png)





![[(1S,3Z)-3-[(2E)-2-[(1R,7Ar)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl] octanoate](/img/structure/B1147322.png)



